molecular formula C15H21ClN2O2S B15182046 Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 165549-86-0

Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B15182046
CAS No.: 165549-86-0
M. Wt: 328.9 g/mol
InChI Key: JSJCTFCRCRGAPI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, an amino group, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-positionThe final step involves the esterification of the carboxylic acid group with 1-methylethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the thioxomethyl group or the amino group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thioxomethyl group may play a crucial role in its binding affinity and specificity, while the chlorine and amino groups can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1-methylethyl ester
  • Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester

Uniqueness

What sets Benzoic acid, 2-chloro-5-(((methyl(1-methylethyl)amino)thioxomethyl)amino)-, 1-methylethyl ester apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

CAS No.

165549-86-0

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[[methyl(propan-2-yl)carbamothioyl]amino]benzoate

InChI

InChI=1S/C15H21ClN2O2S/c1-9(2)18(5)15(21)17-11-6-7-13(16)12(8-11)14(19)20-10(3)4/h6-10H,1-5H3,(H,17,21)

InChI Key

JSJCTFCRCRGAPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C

Origin of Product

United States

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